Film Crystallinity and Phosphor Acceptance in Photoresist
In photosensitive pattern-forming films, the chloride–zinc chloride double salt of 4-(N-ethyl-N-hydroxyethylamino)benzenediazonium (the target compound) yields a crystallized coating that accepts a large quantity of phosphor powder after UV exposure [1]. The patent teaches that aromatic diazonium chloride–zinc chloride double salts generally excel in crystallinity, and that alkyl groups of 1–2 carbon atoms on the amino nitrogen further promote crystallinity [1]. The target compound is listed alongside the 4-(dimethylamino) analogue as a preferred salt for crystallizing the film [1]. Although head-to-head quantitative crystallinity indices are not reported, the explicit inclusion of the hydroxyethyl-substituted compound as a preferred embodiment in the granted patent indicates that it meets the crystallinity requirements for commercial photoresist formulations, distinguishing it from non-alkylamino or non-zinc chloride double-salt diazonium compounds that fail to crystallize adequately.
| Evidence Dimension | Coating film crystallinity and phosphor powder acceptance |
|---|---|
| Target Compound Data | Forms crystallized film; accepts phosphor powder; irradiation time ~160 s for sufficient phosphor adhesion (Example 3, in admixture with p-diazo-N,N-dimethylaniline zinc chloride double salt) [1] |
| Comparator Or Baseline | 4-(dimethylamino)benzenediazonium chloride zinc chloride double salt (best crystallinity per patent); non-zinc double salts and non-alkylamino diazonium salts show lower crystallinity |
| Quantified Difference | Not directly quantified; qualitative superiority over non-double-salt forms |
| Conditions | Spin-coated film on glass substrate, 0.5 μm thickness, 500 W super-high-pressure mercury arc lamp, 135 cm distance |
Why This Matters
For procurement of diazonium salts intended for photolithographic pattern formation, the ability to form a crystallized film that adheres phosphor powder is a critical performance parameter not satisfied by all diazonium salts.
- [1] US4510226A (1985). Photosensitive composition and pattern forming process using same. Matsushita Electric Industrial Co., Ltd. Columns 5–7, especially lines 250–300 and Example 3. View Source
